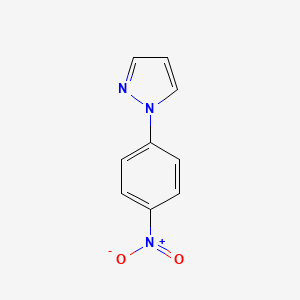

1-(4-Nitrophenyl)-1H-pyrazole

Description

Historical Context of Pyrazole (B372694) Chemistry in Academic Research

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first discovered the antipyretic action of a pyrazole derivative, which he named antipyrine. sphinxsai.com This accidental discovery, made during an attempt to synthesize quinoline (B57606) derivatives, sparked significant interest in the field. sphinxsai.com Shortly after, in 1889, Edward Buchner achieved the first synthesis of the parent pyrazole. mdpi.comglobalresearchonline.net These seminal events laid the foundation for over a century of research into the synthesis, properties, and applications of pyrazole-containing compounds. mdpi.com

Relevance of Pyrazole Scaffolds in Advanced Chemical Sciences

The pyrazole nucleus is a privileged structure in medicinal chemistry and materials science. sphinxsai.comnih.govresearchgate.net Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. globalresearchonline.netsphinxsai.combohrium.com The presence of the pyrazole core in several FDA-approved drugs, such as Celebrex and Sildenafil, underscores its therapeutic importance. sphinxsai.comrsc.org Beyond pharmaceuticals, pyrazole derivatives are utilized in agrochemicals, dyes, and as ligands in coordination chemistry. globalresearchonline.netnih.gov The aromatic nature of the pyrazole ring allows for various chemical modifications, enabling the fine-tuning of its properties for specific applications. nih.gov

Overview of N-(4-Nitrophenyl)-1H-pyrazole within Pyrazole Research

Among the vast family of pyrazole derivatives, N-arylated pyrazoles, where a phenyl group is attached to one of the nitrogen atoms, are of particular interest. The electronic properties of the aryl substituent can significantly influence the reactivity and biological activity of the pyrazole ring. The compound 1-(4-Nitrophenyl)-1H-pyrazole, featuring a nitro group at the para-position of the phenyl ring, is a noteworthy example. The strong electron-withdrawing nature of the nitro group modifies the electronic distribution within the pyrazole system, making it a valuable subject for chemical and biological investigations. acs.org

Scope and Objectives of Research on this compound

Research on this compound and its derivatives aims to explore its synthesis, chemical reactivity, and potential applications. Key objectives include the development of efficient synthetic methodologies, the characterization of its structural and spectroscopic properties, and the investigation of its utility as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. atomfair.com

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWPAZGIVRZAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345504 | |

| Record name | 1-(4-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3463-30-7 | |

| Record name | 1-(4-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 4 Nitrophenyl 1h Pyrazole and Its Analogues

Classical Cyclocondensation Reactions

Cyclocondensation reactions are the cornerstone for the synthesis of the pyrazole (B372694) core, typically involving the reaction of a hydrazine (B178648) with a 1,3-dielectrophilic species.

Reactions of Hydrazines with 1,3-Dicarbonyl Compounds

A primary and widely utilized method for synthesizing 1-(4-nitrophenyl)-1H-pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of (4-nitrophenyl)hydrazine with 1,3-dicarbonyl compounds. afinitica.com This reaction is typically performed under acidic conditions. afinitica.com The versatility of this method lies in the wide availability of various substituted 1,3-dicarbonyl compounds, which allows for the introduction of different functional groups onto the pyrazole ring.

For instance, the reaction of (4-nitrophenyl)hydrazine with ethyl 2,4-dioxo-4-arylbutanoates yields ethyl 5-aryl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylates. nih.gov Similarly, using unsymmetrical 1,2,4-triketones as the dicarbonyl component in reactions with substituted arylhydrazines, including (4-nitrophenyl)hydrazine, leads to the regiospecific formation of N-aryl-5-acetyl-1H-pyrazole-3-carboxylates in high yields. mdpi.com

The reaction conditions, such as the solvent and catalyst, can influence the reaction's efficiency. Microwave-assisted synthesis has been shown to be an effective enhancement, significantly reducing reaction times. afinitica.com

Table 1: Examples of 1-(4-Nitrophenyl)-1H-pyrazole Analogues from 1,3-Dicarbonyls

| 1,3-Dicarbonyl Compound | Product | Yield | Reference |

| Ethyl 2,4-dioxo-4-phenylbutanoate | Ethyl 5-phenyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | Moderate | nih.gov |

| 1,2,4-Triketone derivatives | N-aryl-5-acetyl-1H-pyrazole-3-carboxylates | High | mdpi.com |

| Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Not specified | afinitica.com |

Cyclocondensation with α,β-Unsaturated Carbonyl Systems

Another classical approach involves the cyclocondensation of (4-nitrophenyl)hydrazine with α,β-unsaturated carbonyl compounds, such as chalcones and enones. afinitica.commdpi.com This reaction typically proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and subsequent oxidation or elimination to form the aromatic pyrazole ring.

The reaction of ethyl α-cyano-p-nitrocinnamate with various hydrazines results in the formation of 1,3-disubstituted 4-(p-nitrophenyl)-5-ethoxycarbonylpyrazoles. cdnsciencepub.com This transformation occurs via the elimination of hydrogen cyanide from the intermediate 2-pyrazoline (B94618) derivatives. cdnsciencepub.com Continuous flow methodologies have also been developed for the cyclocondensation of (4-nitrophenyl)hydrazine with enones, offering advantages in terms of reaction control and scalability. afinitica.com

Synthesis from Furandiones

An interesting and less common pathway to specific pyrazole derivatives involves the use of furan-2,3-diones as starting materials. The reaction of a furan-2,3-dione with N-benzylidene-N'-(4-nitrophenyl)hydrazine leads to the formation of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. vulcanchem.comyyu.edu.tr This intermediate can then undergo further transformations, such as decarboxylation, to yield the desired pyrazole. vulcanchem.com This method provides a route to pyrazoles with specific substitution patterns that might be difficult to achieve through other classical methods.

Advanced Synthetic Approaches

To overcome some of the limitations of classical methods, such as lack of regioselectivity and harsh reaction conditions, more advanced synthetic strategies have been developed.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. For the synthesis of this compound analogues, MCRs have been employed to generate structural diversity. One such strategy involves the 1,3-dipolar cycloaddition of in situ generated nitrile imines with ethyl cyanoacetate. scirp.org This method has been used to synthesize diethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3,4-dicarboxylate in moderate yields. scirp.org

Another example is the Vilsmeier-Haack reaction, which can be used to introduce an aldehyde group at the 4-position of the pyrazole ring, as seen in the synthesis of 1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde. smolecule.com This reaction utilizes dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) for the formylation. smolecule.com

Regioselective Synthesis of Pyrazoles

A significant challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds, is controlling the regioselectivity of the cyclocondensation reaction. The reaction of (4-nitrophenyl)hydrazine with an unsymmetrical dicarbonyl compound can potentially lead to two regioisomeric pyrazoles.

Research has focused on developing methods that favor the formation of a single regioisomer. The reaction of (4-nitrophenyl)hydrazine with trichloromethyl enones has been shown to produce 1-(4-nitrophenyl)-5-phenyl-3-(trichloromethyl)-1H-pyrazole as the major product. acs.orgnih.gov The electron-withdrawing nature of the 4-nitrophenyl group influences the resonance within the intermediate, directing the cyclization to favor one regioisomer. acs.orgnih.gov In this case, the isolated yield for methyl 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate was 37% after a 48-hour reaction. acs.org

Furthermore, directed ortho-metalation (DoM) using strong bases like lithium diisopropylamide (LDA) allows for selective functionalization at specific positions on the pyrazole ring, demonstrating a powerful strategy for achieving regiocontrol in post-synthesis modifications.

One-Pot Synthetic Routes

One-pot multicomponent reactions represent an efficient and atom-economical approach for the synthesis of complex molecules like pyrazole derivatives from simple precursors in a single step. researchgate.net These methods are highly valued for their ability to reduce reaction times, simplify operational procedures, and minimize waste. researchgate.net

A notable one-pot synthesis involves the reaction of ethyl acetoacetate (B1235776), a hydrazine derivative (such as 3-nitrophenylhydrazine), and a substituted benzaldehyde (B42025) under microwave irradiation without a solvent. mdpi.com This method has been successfully employed to produce various pyrazolone (B3327878) derivatives. For instance, the reaction of ethyl acetoacetate, 3-nitrophenylhydrazine, and 3-methoxy-4-ethoxy-benzaldehyde under microwave irradiation at 420 W for 10 minutes yields (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone. mdpi.com

Another versatile one-pot procedure for synthesizing 1,3,5-substituted pyrazoles involves the 1,3-dipolar cycloaddition of a vinyl derivative with a nitrilimine generated in situ from an arylhydrazone. nih.gov This protocol is advantageous due to its use of readily available and economical reagents. nih.gov Similarly, 3,5-disubstituted pyrazoles can be prepared in a one-pot reaction by treating terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines, offering a practical route to a variety of 1,3-disubstituted pyrazoles. nih.gov

Furthermore, a green and efficient one-pot, two-step process has been developed for the synthesis of 5-amino-3-(aryl substituted)-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles. semanticscholar.org This reaction utilizes malononitrile, 2,4-dinitrophenylhydrazine, and various benzaldehydes in a deep eutectic solvent composed of glycerol (B35011) and potassium carbonate. semanticscholar.org This system significantly improves reaction yields and shortens reaction times. semanticscholar.org

The following table summarizes the one-pot synthesis of a specific pyrazolone derivative:

Investigation of Reaction Mechanisms

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing synthetic routes and controlling product selectivity.

Analysis of Intermediate Species

The synthesis of pyrazoles often proceeds through detectable intermediate species. For instance, the condensation of hydrazines with α,β-ethylenic ketones typically yields pyrazolines as intermediates, which are then oxidized to form the final pyrazole product. acs.org Similarly, the reaction of chalcones with hydrogen peroxide can form epoxides, which upon treatment with hydrazine monohydrate, lead to pyrazoline intermediates that are subsequently dehydrated to yield 3,5-diaryl-1H-pyrazoles. acs.org

In the synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a hydrazone is formed as an intermediate through the reaction of 4-nitrophenylhydrazine (B89600) and benzaldehyde in an acidic medium. mdpi.com This hydrazone then undergoes intramolecular cyclization to form the pyrazole ring. mdpi.com

A study on the reaction of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole revealed a complex rearrangement involving pyrazole ring opening and recyclization, with several intermediates being detected and isolated. wiley.com

Kinetic Studies of Formation Reactions

Kinetic studies provide valuable insights into the reaction rates and the factors that influence them. Spectroscopic investigation of the one-pot, four-component condensation reaction to form pyranopyrazoles revealed significantly large negative ΔS‡ values, indicating a highly ordered transition state. acs.org These studies, which often employ Hammett, Exner, and isokinetic relationship analyses, help to elucidate the reaction mechanism and identify the rate-determining step. acs.org For the formation of pyranopyrazoles, the eighth step in the proposed mechanism, where a substituent group is in direct resonance with the reaction center, was identified as the rate-determining step. acs.org

Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

Water is a preferred green solvent for pyrazole synthesis, and numerous methods have been developed that utilize water as the reaction medium. For example, the synthesis of pyrazole compounds from ethyl acetoacetate and hydrazines can be carried out in aqueous media using catalytic imidazole. The use of water as a solvent not only reduces the reliance on volatile organic compounds but can also accelerate reaction rates.

Other green techniques include solvent-free reactions, often facilitated by microwave or ultrasonic irradiation. Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and increase yields. The use of reusable heterogeneous catalysts, such as Amberlyst resin, further enhances the sustainability of these methods by simplifying product purification and reducing waste. Ball milling is another eco-friendly technique that has been successfully used for the synthesis of N-acyl pyrazoles.

The following table highlights various green chemistry approaches used in pyrazole synthesis:

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 1-(4-Nitrophenyl)-1H-pyrazole can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons on both the pyrazole (B372694) and nitrophenyl rings. The electron-withdrawing nature of the nitrophenyl group significantly influences the chemical shifts of the pyrazole protons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted pyrazole.

The protons of the pyrazole ring typically appear as distinct multiplets. For instance, in related pyrazole derivatives, the pyrazole proton signals are often observed in the range of δ 6.5–8.5 ppm. The protons on the 4-nitrophenyl group exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the nitro group are deshielded and appear at a lower field than the protons meta to the nitro group. For example, in similar structures, the aromatic protons of the nitrophenyl group can be found between δ 6.9–8.3 ppm.

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole H-3 | ~7.8-8.1 | Doublet |

| Pyrazole H-4 | ~6.5-6.7 | Triplet |

| Pyrazole H-5 | ~8.1-8.4 | Doublet |

| Nitrophenyl H-2', H-6' (ortho to NO₂) | ~8.2-8.4 | Doublet |

| Nitrophenyl H-3', H-5' (meta to NO₂) | ~7.7-7.9 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides further structural confirmation by detailing the chemical environment of each carbon atom. The carbon attached to the nitro group (C-NO₂) in 1-(4-nitrophenyl) derivatives typically shows a characteristic peak in the range of 145–150 ppm. The carbons of the pyrazole ring also exhibit distinct signals, with their chemical shifts influenced by the nitrogen atoms and the nitrophenyl substituent. Aromatic carbons in nitrophenyl-substituted pyrazoles generally resonate between δ 115–160 ppm.

| Carbon Position | Typical Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | ~140-142 |

| Pyrazole C-4 | ~107-109 |

| Pyrazole C-5 | ~128-130 |

| Nitrophenyl C-1' | ~144-146 |

| Nitrophenyl C-2', C-6' | ~120-122 |

| Nitrophenyl C-3', C-5' | ~125-127 |

| Nitrophenyl C-4' (attached to NO₂) | ~147-149 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on the pyrazole ring (H-3 with H-4, and H-4 with H-5) and adjacent protons on the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection between the pyrazole and nitrophenyl rings. For example, correlations would be expected between the pyrazole protons (H-3, H-5) and the nitrophenyl carbon C-1', and between the nitrophenyl protons (H-2', H-6') and the pyrazole nitrogen atom's neighboring carbons. The structures of synthesized dichloro and methoxy (B1213986) p-nitrophenyl hydrazones have been elucidated using detailed 1D and 2D NMR spectral analysis. discoveryjournals.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most prominent of these are the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂). The asymmetric stretch typically appears around 1500-1530 cm⁻¹, while the symmetric stretch is found in the 1330-1350 cm⁻¹ region.

Other key absorption bands include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=N stretching of the pyrazole ring, which can be seen in the 1580–1600 cm⁻¹ range.

C=C aromatic stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

C-N stretching: Vibrations for the bond between the nitrophenyl group and the pyrazole ring.

Out-of-plane C-H bending: Characteristic bands in the 650-900 cm⁻¹ region that can help confirm the substitution pattern of the aromatic rings.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050–3100 |

| C=N Stretch (Pyrazole) | 1580–1600 |

| NO₂ Asymmetric Stretch | 1500–1530 |

| C=C Aromatic Stretch | 1400–1600 |

| NO₂ Symmetric Stretch | 1330–1350 nih.gov |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the case of this compound, a Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic rings. Key expected signals would include the pyrazole ring breathing mode and deformations of the furan (B31954) ring in related structures. The symmetric stretching of the nitro group would also be Raman active. The simulated Raman spectra of related compounds have been used to support their structures. seejph.com

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a fundamental tool for determining the molecular weight and probing the structural integrity of this compound. The compound has a molecular formula of C9H7N3O2 and a molecular weight of 189.171 g/mol . chemsrc.com In mass spectrometric analysis, this is confirmed by the observation of the molecular ion peak (M⁺).

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for related nitrophenyl pyrazole derivatives involve the cleavage of the pyrazole ring and the loss of the nitro group (NO2). researchgate.net The stability of the resulting fragment ions can often be explained by resonance and substitution patterns. gatech.edu For instance, in some pyrazoline derivatives, a fragmentation pathway can lead to an azete ion at m/z 207 due to the loss of nitrophenyl radicals from the molecular ion. researchgate.net High-resolution mass spectrometry (HRMS) is crucial for confirming the exact molecular formula by providing highly accurate mass measurements of the parent ion and its fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For pyrazole derivatives, these transitions are typically assigned to n → π* and π → π* electronic transitions. mdpi.com In a study of a related compound, 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, absorption peaks were observed at approximately 208, 244, 265, and 434 nm in an ethanol (B145695) solution. mdpi.com The presence of the 4-nitrophenyl group, a strong chromophore, significantly influences the UV-Vis absorption spectrum. vulcanchem.com

Single Crystal X-ray Diffraction Analysis

X-ray crystallographic studies on derivatives of this compound reveal key geometric parameters. In a related compound, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the pyrazole ring is essentially planar, while the nitrophenyl ring is twisted with respect to it, showing a dihedral angle of 31.38 (12)°. nih.govresearchgate.net The nitro group itself tends to be coplanar with the benzene (B151609) ring to which it is attached. nih.govresearchgate.net

Table 1: Selected Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Dihedral Angle (Pyrazole/Nitrophenyl) | Reference |

|---|---|---|---|---|

| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | Orthorhombic | Pca2₁ | 31.38 (12)° | nih.govresearchgate.net |

| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | Monoclinic | Not specified | 34.3 (1)° | nih.gov |

| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | Triclinic | P-1 | 46.0 (2)° | iucr.orgnih.gov |

The arrangement of molecules in the crystal lattice is governed by various intermolecular interactions. In the crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the most significant interactions are π-π stacking between translationally related molecules, involving both the pyrazole and benzene rings, with a ring centroid separation of 3.8653 (2) Å. nih.govresearchgate.net This leads to the formation of supramolecular chains. evitachem.com

In other derivatives, hydrogen bonding plays a crucial role. For instance, in 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, intermolecular N—H⋯O and C—H⋯O hydrogen bonds link the molecules into a three-dimensional network. nih.gov Similarly, the crystal packing of 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine is characterized by intermolecular N—H⋯N and N—H⋯O hydrogen bonds. iucr.orgnih.gov These interactions, along with weaker C-H···π interactions, are fundamental in stabilizing the crystal structure. evitachem.comresearchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, it provides a detailed picture of close contacts.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 1-(4-Nitrophenyl)-1H-pyrazole and its derivatives, DFT calculations provide a detailed picture of its geometry, vibrational modes, and electronic landscape. These calculations are typically performed using specific functionals, such as B3LYP, combined with various basis sets like 6-31G(d,p) or 6-311G(d,p). nih.govmaterialsciencejournal.org

Geometry Optimization and Structural Parameters

The first step in computational analysis involves geometry optimization, where the molecule's most stable conformation (lowest energy state) is determined. Theoretical calculations of bond lengths and angles for pyrazole (B372694) derivatives show good agreement with experimental data obtained from X-ray crystallography, though minor discrepancies exist due to the calculations being performed for an isolated molecule in the gaseous phase, while experimental data is from the solid state. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Pyrazole Derivative

| Parameter | Bond Length (Å) (DFT/B3LYP) | Bond Angle (°) (DFT/B3LYP) |

|---|---|---|

| C-N (pyrazole) | 1.372 - 1.383 | - |

| N-N (pyrazole) | 1.372 - 1.381 | - |

| C=N (pyrazole) | 1.298 - 1.300 | - |

| C-NO₂ | 1.478 | - |

| N-O (nitro) | ~1.21 | - |

| C2-C3-N7 | - | 112.15 - 112.63 |

| N7-N8-C3 | - | 109.48 - 109.74 |

Data compiled from studies on similar pyrazole derivatives. nih.govunar.ac.id

Vibrational Frequency Analysis

Vibrational frequency analysis, based on DFT calculations, is used to predict the infrared (IR) and Raman spectra of the molecule. seejph.com The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model. acs.org This analysis allows for the assignment of specific vibrational modes to the observed spectral bands.

Key vibrational modes for this compound include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. scialert.net

NO₂ stretching: The asymmetric and symmetric stretching vibrations of the nitro group are characteristic and appear at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

C=N stretching: The stretching of the carbon-nitrogen double bond in the pyrazole ring is observed around 1600-1630 cm⁻¹. scialert.net

N-N stretching: The pyrazole N-N bond stretching vibration is typically found in the 1130-1150 cm⁻¹ range. scialert.net

Ring stretching: The C=C stretching vibrations of the aromatic rings are seen in the 1430-1625 cm⁻¹ region. scialert.net

The comparison between theoretical and experimental spectra helps to confirm the molecular structure. derpharmachemica.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. unar.ac.idnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is typically localized on the pyrazole ring and the phenyl group, indicating these are the primary sites for electron donation. unar.ac.id The LUMO is predominantly distributed over the electron-withdrawing nitrophenyl group, marking it as the electron-accepting region. unar.ac.id The presence of the nitro group significantly lowers the LUMO energy, resulting in a smaller energy gap compared to unsubstituted phenyl-pyrazoles. unar.ac.id

Table 2: Representative FMO Energies for Nitrophenyl-Pyrazole Derivatives

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| M1 | -5.92 | -2.50 | 3.42 |

| M2 | -5.91 | -2.77 | 3.14 |

| M6 (with two NO₂ groups) | -6.06 | -2.90 | 3.16 |

Data adapted from a study on related pyrazole derivatives (M1, M2, M6). unar.ac.id

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule, which is invaluable for predicting reactive sites for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The map uses a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents neutral potential regions.

In this compound, the MEP map shows the most negative potential (red) concentrated around the oxygen atoms of the nitro group, making them strong centers for electrophilic interactions and hydrogen bonding. nih.govmaterialsciencejournal.org The nitrogen atoms of the pyrazole ring also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic rings show positive potential (blue), indicating their electrophilic character. scielo.br

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insight into intramolecular interactions, such as charge delocalization and hyperconjugation. seejph.comeurjchem.com It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)).

In nitrophenyl-pyrazole systems, significant stabilization energies arise from the delocalization of electron density. Key interactions include:

The lone pair electrons of the pyrazole nitrogen atoms interacting with the antibonding π* orbitals of the adjacent C=N and C=C bonds.

The lone pair electrons of the oxygen atoms in the nitro group interacting with the antibonding π* orbital of the N-O bond.

These charge transfer interactions are crucial for the molecule's stability and electronic properties. eurjchem.com

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. scielo.br It helps in understanding the binding mode and affinity, providing insights into potential biological activity. researchgate.net For pyrazole derivatives, docking studies have been conducted against various biological targets, including enzymes and DNA, to explore their potential as therapeutic agents. nih.govresearchgate.net

In these simulations, this compound or its analogs are placed in the active site of a target protein. The software then calculates the most stable binding poses and estimates the binding energy. The interactions typically observed include:

Hydrogen Bonding: The nitro group and pyrazole nitrogens often act as hydrogen bond acceptors, interacting with amino acid residues like arginine, lysine, or serine in the protein's active site. researchgate.net

Hydrophobic Interactions: The aromatic phenyl and pyrazole rings can form hydrophobic and π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan.

While specific docking results depend on the chosen protein target, studies on similar pyrazole compounds consistently highlight the importance of the nitro group and the aromatic rings in establishing strong and specific interactions within the protein's binding pocket. researchgate.netresearchgate.net

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline |

| Methyl 4-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1H-pyrazole-1-carboxylate |

| Methyl 4-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1H-pyrazole-1-carboxylate |

| 3-(1,1-dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole |

| 4-(3-(2-amino-3,5-dibromophenyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile |

| 1-N-phenyl-3(3,4-dichlorophenyl)-5-phenyl-2-pyrazoline |

| Diethyl-1H-pyrazole-3,5-dicarboxylate |

| 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine |

| (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl) (p-tolyl)methanone |

| 3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide |

| 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole |

| 4-Fluoro-1-(4-nitrophenyl)-1H-pyrazole |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate |

| Urea |

| Arginine |

| Lysine |

| Serine |

| Tyrosine |

| Phenylalanine |

Studies on Nonlinear Optical (NLO) Properties

The field of nonlinear optics (NLO) investigates how materials respond to intense electromagnetic fields, like those from lasers, leading to a variety of optical phenomena. Organic molecules with π-conjugated systems, particularly those featuring electron donor and acceptor groups, are of significant interest for NLO applications. The compound this compound and its derivatives fit this profile, with the pyrazole ring acting as part of the π-system and the nitrophenyl group serving as a strong electron acceptor.

Computational studies, often employing Density Functional Theory (DFT), have become crucial in predicting and understanding the NLO properties of such molecules. These studies focus on calculating the first hyperpolarizability (β), a key tensor quantity that measures the second-order NLO response of a molecule. A high β value is a primary indicator of a material's potential for applications like second-harmonic generation (SHG), where light of a specific frequency is converted to light of double that frequency. For instance, 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole (DMNP) has been identified as a highly effective material for blue-light SHG, demonstrating phase-matchable properties when irradiated with a Nd:YAG laser (1064 nm). oup.com

The NLO response in these pyrazole derivatives is heavily influenced by the intramolecular charge transfer (ICT) between the electron-donating and electron-accepting parts of the molecule. researchgate.netvulcanchem.com The 4-nitrophenyl group is a potent electron acceptor, which, when combined with the pyrazole ring, creates a "push-pull" system. rsc.org The efficiency of this charge transfer, and thus the magnitude of the NLO response, can be fine-tuned by modifying the substituents on the pyrazole ring. researchgate.net Studies on various pyrazoline derivatives have shown that the addition of different functional groups leads to high NLO responses, making them promising candidates for photonics and optoelectronics. researchgate.netresearchgate.net For example, the optical nonlinearity of a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has been assessed, indicating their suitability for NLO applications. nih.gov

Theoretical calculations using methods like the Z-scan technique and Møller-Plesset perturbation theory (MP2) have been used to determine properties such as the two-photon absorption (2PA) cross-section and the first hyperpolarizability. researchgate.net These computational approaches, alongside experimental techniques like hyper-Rayleigh scattering (HRS), provide a comprehensive understanding of the NLO behavior of these compounds. researchgate.net The molecular hyperpolarizability of related pyrazole derivatives suggests they are good candidates for NLO materials. researchgate.net

| Compound Derivative | NLO Property | Method | Key Finding |

| 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole (DMNP) | Second-Harmonic Generation (SHG) | Nd:YAG Laser (1064 nm) | Excellent phase-matching properties, suitable for blue-light generation. oup.com |

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | Two-Photon Absorption (2PA) | Z-scan technique | Maximum 2PA cross-section of 67 GM at 690 nm. researchgate.net |

| N-arylated ferrocenyl pyrazole derivatives | First Hyperpolarizability (β) | Hyper-Rayleigh Scattering (HRS) & MP2 Calculations | NLO response is highly dependent on the nature of the aryl substituent. researchgate.net |

| Pyrazoline-based push-pull systems | Third-Order NLO Response | Third Harmonic Generation (THG) | Structural properties can be related to optical nonlinearity. researchgate.net |

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its physical and chemical properties, including its crystalline packing and interaction with biological targets. Conformational analysis, through both experimental X-ray crystallography and theoretical calculations, provides insight into the molecule's preferred spatial arrangement.

A key structural feature is the relative orientation of the pyrazole and the 4-nitrophenyl rings. In the closely related compound 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, X-ray diffraction analysis reveals that the benzene (B151609) ring is twisted with respect to the planar pyrazole ring, with a dihedral angle of 31.38 (12)°. researchgate.net This non-planar conformation is a result of balancing steric hindrance and the electronic effects of π-conjugation. The nitro group, however, tends to be nearly coplanar with the benzene ring to which it is attached, as indicated by a small O—N—C—C torsion angle of -6.5 (3)°, which maximizes its electron-withdrawing effect. researchgate.net

In the solid state, the conformation is also influenced by intermolecular forces. For 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, π–π stacking interactions are prominent, occurring between translationally related molecules along the b-axis and involving both the five- and six-membered rings. researchgate.net These interactions result in a ring centroid separation of 3.8653 (2) Å and play a significant role in the stability of the crystal lattice. researchgate.net Similar structural studies on other 1-(nitrophenyl)-Δ2-pyrazolines show that bond distances and angles are consistent with the substituted pyrazoline skeleton. acs.orgcsic.es The planarity of the pyrazole ring and the dihedral angles between substituent rings are crucial for modulating solid-state packing behaviors. vulcanchem.com

| Structural Feature | Compound | Method | Value/Observation |

| Dihedral Angle (Pyrazole-Benzene) | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | X-ray Diffraction | 31.38 (12)° researchgate.net |

| Torsion Angle (O-N-C-C of Nitro Group) | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | X-ray Diffraction | -6.5 (3)° researchgate.net |

| Intermolecular Interaction | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | X-ray Diffraction | π–π stacking with a centroid separation of 3.8653 (2) Å. researchgate.net |

| Ring Planarity | Pyrazole Derivatives | X-ray Crystallography | Pyrazole ring generally exhibits a planar configuration. vulcanchem.com |

Exploration of Biological Activities and Medicinal Applications

Antitumor and Anti-Proliferative Potentials

Derivatives of 1-(4-Nitrophenyl)-1H-pyrazole have demonstrated notable potential as anticancer agents. Their mechanism of action often involves interfering with cellular processes essential for the growth and proliferation of cancer cells.

The antiproliferative activity of pyrazole (B372694) derivatives containing the this compound moiety has been evaluated against various cancer cell lines. Research has shown that these compounds can exhibit potent cytotoxic effects. For instance, a novel series of pyrazole derivatives bearing chalcone (B49325), thiazole, and thiadiazole moieties were synthesized and tested for their efficacy against pancreatic (PaCa-2), breast (MCF-7), and prostate (PC3) cancer cell lines. nih.govrsc.org

Among the synthesized compounds, certain pyrazolyl-chalcone and pyrazolyl-thiadiazole derivatives showed significant anti-cancer activity against the PaCa-2 cell line. rsc.org Specifically, a pyrazolyl-thiadiazole derivative demonstrated potent activity against the PC3 prostate cancer cell line as well. rsc.org The mechanism of action for the most active compounds against pancreatic cancer cells was found to involve the induction of DNA fragmentation and cell cycle arrest. nih.govrsc.org Another study focused on pyrazole derivatives functionalized with aryldiazo groups, where a lead molecule, 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one, showed promising inhibition of cell proliferation against MCF-7, HepG2, and HCT-116 cell lines. nih.gov

| Compound Type | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Pyrazolyl-Chalcone Derivative 4 | PaCa-2 (Pancreatic) | 13.0 |

| Pyrazolyl-Chalcone Derivative 5 | PaCa-2 (Pancreatic) | 31.5 |

| Pyrazolyl-Chalcone Derivative 7 | PaCa-2 (Pancreatic) | 24.9 |

| Pyrazolyl-Thiadiazole Derivative 25 | PaCa-2 (Pancreatic) | 5.5 |

| Pyrazolyl-Thiadiazole Derivative 25 | PC3 (Prostate) | 11.8 |

| Doxorubicin (Reference) | PaCa-2 (Pancreatic) | 28.3 |

Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a target in managing hyperglycemia and, more recently, has been studied in the context of cancer. A study investigating novel pyrazole derivatives synthesized from chalcones assessed their inhibitory activity against α-amylase purified from the sera of pancreatic cancer patients. ajchem-a.com

One specific derivative, 5,5'-(1,4-phenylene)bis(1-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazol-3-amine), was synthesized by refluxing a chalcone derivative with (4-nitrophenyl) hydrazine (B178648). ajchem-a.comajchem-a.com This compound was tested at various concentrations and demonstrated a concentration-dependent inhibitory effect on α-amylase. The study reported that this derivative was the most potent inhibitor among those tested, achieving a maximum inhibition of 50%. ajchem-a.comajchem-a.com This suggests a potential role for such compounds in modulating cellular energy pathways that may be crucial for cancer cell survival.

| Compound | Enzyme | Source | Maximum Inhibition (%) |

|---|---|---|---|

| 5,5'-(1,4-phenylene)bis(1-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazol-3-amine) | α-Amylase | Pancreatic Cancer Patients' Sera | 50% |

Anti-Inflammatory Response Studies

The pyrazole nucleus is a well-established scaffold for anti-inflammatory drugs, with celecoxib (B62257) being a prominent example. nih.gov Derivatives incorporating the 1-(4-nitrophenyl) group have also been explored for their anti-inflammatory properties. Research has shown that modifications on the pyrazole ring can lead to compounds with significant anti-inflammatory activity. nih.gov

For instance, a series of 1-acetyl-dihydropyrazole derivatives were synthesized starting from 1-(4-nitrophenyl)-3-(3,4-dimethoxyphenyl)-pro-2-ene-1. These compounds were evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. Several of the synthesized compounds showed promising anti-inflammatory activity, with TNF-α inhibition reaching up to 85%. nih.gov This indicates that the 1-(4-nitrophenyl)pyrazole framework can be a valuable starting point for developing new anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrazole derivatives, SAR studies have provided insights into how different substituents on the pyrazole and phenyl rings influence their therapeutic potential.

In the context of anti-pancreatic cancer activity, SAR studies revealed key structural features necessary for potency. nih.govrsc.org For pyrazolyl-chalcone derivatives, the nature and position of substituents on the phenyl ring attached to the chalcone moiety were found to significantly impact cytotoxicity. Similarly, for pyrazolyl-thiadiazole derivatives, substitutions on the thiadiazole ring were critical for their anticancer effects. rsc.org The high potency of certain compounds underscores the importance of the specific combination of the this compound core with other heterocyclic systems. nih.gov

Furthermore, SAR studies on pyrazole-based inhibitors targeting other enzymes, such as meprins, have shown that modifications at positions 3 and 5 of the pyrazole ring can modulate inhibitory activity and selectivity. nih.gov For example, starting with a 3,5-diphenylpyrazole (B73989) scaffold, the introduction of different functional groups on the phenyl rings led to significant variations in inhibitory potency. This principle of modulating activity through peripheral substitutions is broadly applicable and highlights the versatility of the pyrazole scaffold in drug design. nih.gov

Applications in Materials Science

Development of Electroluminescent Devices

Pyrazoline derivatives, which are structurally related to pyrazoles, are a class of five-membered, nitrogen-containing heterocyclic compounds recognized for their high hole-transport efficiency, excellent blue emission, and high quantum yields. mdpi.com These properties make them valuable as fluorescent materials in various applications, including organic electroluminescent devices (OLEDs). mdpi.comresearchgate.netresearchgate.net

Research into pyrazoline-based chromophores has demonstrated their potential as light-emitting materials. For instance, 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline has been synthesized and characterized as a potential orange-light emitting material. mdpi.com Its solid-state fluorescence spectrum shows a maximum emission band at 604 nm, placing it in the orange region of the visible spectrum. mdpi.com The electroluminescent properties of pyrazoline derivatives are often attributed to photo-induced electron transfer mechanisms. researchgate.net The strategic design of these molecules, often incorporating both electron-withdrawing and electron-donating substituents, makes them promising candidates for efficient electroluminescent emitters. researchgate.net The ease of synthesis and the ability to modify the luminescent properties through molecular design further enhance their applicability in optoelectronics. researchgate.net

Investigation as Nonlinear Optical (NLO) Materials

Organic materials with π-conjugated systems featuring electron donor and acceptor groups are known to be highly efficient nonlinear optical (NLO) materials. The structure of 1-(4-nitrophenyl)-1H-pyrazole and its derivatives fits this "push-pull" paradigm, making them subjects of NLO research. The interaction between the electron-donating pyrazole (B372694) ring and the electron-accepting nitrophenyl group can lead to significant molecular hyperpolarizability (β), a key parameter for second-order NLO applications like frequency doubling. vulcanchem.comnih.gov

Computational studies using density functional theory (DFT) have been employed to predict the NLO properties of various nitrophenyl pyrazole derivatives. For a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, the calculated first hyperpolarizability (β₀) values were found to be significantly greater than that of urea, a standard reference material for NLO studies. nih.gov The presence of multiple nitro groups can further enhance these properties. nih.gov For example, 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole, known as DMNP, has been identified as an excellent NLO material with phase-matching properties suitable for blue-light second-harmonic generation (SHG). oup.com The strategic substitution on the pyrazole and phenyl rings allows for the fine-tuning of NLO responses. nih.gov

Table 1: Calculated NLO Properties of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone Derivatives Data calculated at the B3LYP/6-31G(d,p) level of theory.

| Compound ID | Dipole Moment (μ, Debye) | Hyperpolarizability (β₀, esu) |

| M1 | 7.42 | 5.21 x 10⁻³⁰ |

| M2 | 7.21 | 5.48 x 10⁻³⁰ |

| M3 | 7.37 | 5.92 x 10⁻³⁰ |

| M4 | 6.49 | 6.09 x 10⁻³⁰ |

| M5 | 6.13 | 6.29 x 10⁻³⁰ |

| M6 | 9.00 | 7.26 x 10⁻³⁰ |

| Source: nih.gov |

Potential as Energetic Materials

The performance of energetic materials is often evaluated by their detonation velocity (Dᵥ) and detonation pressure (P). Research has shown that increasing the number of nitro groups on the pyrazole core leads to compounds with exceptional energetic performance, in some cases comparable or superior to benchmark explosives like RDX and HMX. nih.govacs.org For example, 4-nitropyrazole (4-NP), an isomer of 3-NP, has a calculated detonation velocity of 6.68 km/s and a detonation pressure of 18.81 GPa. nih.gov More complex polynitro pyrazoles exhibit even greater performance; dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole has a calculated detonation velocity of 8931 m s⁻¹ and a pressure of 35.9 GPa, exceeding the performance of RDX. acs.org The high nitrogen content and positive oxygen balance of many nitrated pyrazoles make them promising candidates for the development of new high-energy-density materials (HEDMs). nih.govacs.org

Table 2: Comparison of Energetic Properties of Selected Nitrated Pyrazoles

| Compound | Density (g·cm⁻³) | Detonation Velocity (Dᵥ, m·s⁻¹) | Detonation Pressure (P, GPa) |

| 4-Nitropyrazole (4-NP) | 1.52 | 6680 | 18.81 |

| 1,3,5-Trinitro-1,3,5-triazinane (RDX) | 1.80 | 8836 | 34.2 |

| Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 2.10 | 7965 | 29.3 |

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 1.83 | 8931 | 35.9 |

| 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole | 2.04 | 8745 | 34.8 |

| Source: nih.govnih.govacs.org |

Use as Ligands in Coordination Chemistry

The pyrazole scaffold is a valuable building block in coordination chemistry. unr.edu.armdpi.com The nitrogen atoms in the pyrazole ring can coordinate with metal ions, forming stable complexes. The this compound structure is particularly interesting for creating ligands, as the electron-withdrawing nitro group can influence the electronic properties of the resulting metal complex. unr.edu.ar

Derivatives of nitrophenylpyrazole have been successfully used to synthesize Schiff base ligands which, in turn, form complexes with transition metals like palladium(II), copper(II), nickel(II), and cobalt(II). unr.edu.arresearchgate.net For example, Schiff bases derived from nitrophenylpyrazoles have been coordinated to palladium to generate stable complexes of the type [Pd₂Cl₄(N-het)₂]. mdpi.comresearchgate.net These palladium-pyrazole complexes have shown significant catalytic activity in C-C coupling reactions, such as the Mizoroki–Heck reaction, which is a vital tool in organic synthesis. unr.edu.armdpi.com The stability and activity of these catalysts are influenced by the electronic nature of the pyrazole ligand; the presence of the nitrophenyl group can strengthen the metal-ligand bond by allowing charge-density transfer from the metal's d-orbitals to the ligand's π*-orbitals, which is beneficial for catalytic cycles. unr.edu.ar

Derivatization Strategies and Analogue Synthesis

Synthesis of Substituted Pyrazole (B372694) Derivatives

The principal and most established method for synthesizing 1,3,5-substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and an appropriate hydrazine (B178648). mdpi.com This approach, often referred to as the Knorr pyrazole synthesis, is highly efficient for generating the 1-(4-nitrophenyl)-1H-pyrazole core. mdpi.comwikipedia.org In this reaction, 4-nitrophenylhydrazine (B89600) acts as the binucleophilic hydrazine component that reacts with a β-dicarbonyl compound. nih.gov

A straightforward example is the synthesis of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, which is prepared by refluxing 4-nitrophenylhydrazine with acetylacetone (B45752) in an alcoholic solvent. researchgate.net The choice of the 1,3-dicarbonyl precursor directly dictates the substituents at the 3- and 5-positions of the resulting pyrazole ring, allowing for significant structural diversity.

Beyond the Knorr synthesis, other methods have been developed for more complex substitutions. The 1,3-dipolar cycloaddition reaction offers another route, for instance, by reacting a vinyl derivative with a nitrilimine generated in situ from an arylhydrazone. nih.gov Furthermore, regiocontrolled methodologies have been established to selectively synthesize specific isomers. For example, using trichloromethyl enones as starting materials with arylhydrazine hydrochlorides can lead to the preferential formation of 1,3-regioisomers. acs.org Research has demonstrated the synthesis of 1-(4-nitrophenyl)-5-phenyl-3-(trichloromethyl)-1H-pyrazole through such regiocontrolled approaches. acs.org

The versatility of these synthetic routes enables the creation of a broad spectrum of derivatives with varied substituents.

| Derivative Name | Key Precursors | Synthetic Method | Reference |

|---|---|---|---|

| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | 4-Nitrophenylhydrazine, Acetylacetone | Knorr Cyclocondensation | nih.govresearchgate.net |

| 1-(4-Nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole | 4-Nitrophenylhydrazine, 1,3-Di(thiophen-2-yl)propane-1,3-dione | Cyclocondensation | tandfonline.com |

| 1-(4-Nitrophenyl)-5-phenyl-3-(trichloromethyl)-1H-pyrazole | 4-Nitrophenylhydrazine hydrochloride, Trichloromethyl enone | Regiocontrolled Cyclocondensation | acs.org |

Introduction of Diverse Functional Groups

Once the this compound core is formed, it can be further functionalized. Electrophilic substitution reactions on the pyrazole ring occur preferentially at the 4-position. mdpi.com A notable example is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group (-CHO) at the C4 position of the pyrazole ring, yielding pyrazole-4-carbaldehydes. mdpi.com This aldehyde can then serve as a synthetic handle for further modifications.

Another strategy involves the introduction of an azo group (-N=N-Ar) at the C4 position. This is typically achieved by reacting the pyrazole with a diazonium salt. This method leads to the formation of novel azopyrazole derivatives, which can be further modified. jocpr.com For example, 3,5-dimethyl-1H-pyrazole derivatives can be treated with acetyl chloride to yield acetylated products. jocpr.com

Furthermore, amino groups can be introduced onto the pyrazole ring. The synthesis of 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine demonstrates the incorporation of an amine functional group at the C5 position, creating a highly substituted pyrazole system. iucr.org The presence of such functional groups opens avenues for subsequent derivatization, such as amide or sulfonamide formation, significantly expanding the chemical space of accessible analogues.

| Functional Group | Position on Pyrazole Ring | Reaction Type | Example Reaction | Reference |

|---|---|---|---|---|

| Formyl (-CHO) | C4 | Electrophilic Substitution | Vilsmeier-Haack Reaction | mdpi.com |

| Azo (-N=N-Ar) | C4 | Azo Coupling | Reaction with Diazonium Salts | jocpr.com |

| Amino (-NH₂) | C5 | Cyclization/Condensation | Reaction involving substituted acetonitriles | iucr.org |

| Carboxylic Acid (-COOH) | C4 | (Not specified) | Leads to this compound-4-carboxylic acid |

Modifications of the Nitrophenyl Moiety

The nitrophenyl moiety of the core compound offers a reactive site for significant chemical modifications. The most common and synthetically useful transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This conversion dramatically alters the electronic properties of the phenyl ring and provides a nucleophilic center for a vast range of subsequent reactions. The resulting 1-(4-aminophenyl)-1H-pyrazole is a key intermediate for synthesizing libraries of derivatives through N-acylation, N-alkylation, diazotization, or sulfonamide formation.

Modifications on the Pyrazole Ring (e.g., 3,5-disubstituted pyrazoles)

Systematic modification of the pyrazole ring itself is a cornerstone of analogue synthesis. As previously mentioned, the Knorr synthesis and related cyclocondensation reactions are particularly powerful for creating 3,5-disubstituted pyrazoles, where the identity of the substituents is determined by the choice of the 1,3-dicarbonyl starting material. mdpi.comwikipedia.org

For example:

Using acetylacetone (CH₃COCH₂COCH₃) yields the 3,5-dimethyl derivative. nih.gov

Using 1,3-di(thiophen-2-yl)propane-1,3-dione results in the 3,5-di(thiophen-2-yl) derivative. tandfonline.com

Using unsymmetrical diketones can lead to a mixture of regioisomers, although reaction conditions can often be tuned to favor one over the other.

This plug-and-play approach allows for the introduction of a wide variety of alkyl, aryl, and heteroaryl groups at the 3 and 5 positions. Further complexity can be achieved by synthesizing polysubstituted pyrazoles. For example, the synthesis of 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine results in a tetrasubstituted pyrazole ring, demonstrating that positions 3, 4, and 5 can all be functionalized to create highly complex and sterically demanding structures. iucr.org These advanced derivatization strategies are crucial for fine-tuning the properties of the parent compound.

| Substitution Pattern | Example Compound | Key Precursor(s) for Pyrazole Ring | Reference |

|---|---|---|---|

| 3,5-Disubstituted | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | Acetylacetone | nih.govresearchgate.net |

| 3,5-Disubstituted | 1-(4-Nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole | 1,3-Di(thiophen-2-yl)propane-1,3-dione | tandfonline.com |

| 3,4,5-Trisubstituted | 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | 4-Fluorophenylacetonitrile and N-(4-nitrophenyl)-4-pyridinecarbohydrazonoyl chloride | iucr.org |

Future Directions and Interdisciplinary Research

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The convergence of computational power and chemical research has paved the way for Artificial Intelligence (AI) and Machine Learning (ML) to revolutionize the discovery and design of novel therapeutics based on the pyrazole (B372694) framework. These technologies are being employed to analyze vast datasets of chemical structures and biological activities, enabling the prediction of the therapeutic potential of compounds like 1-(4-nitrophenyl)-1H-pyrazole and its analogs.

Researchers are utilizing Quantitative Structure-Activity Relationship (QSAR) models, often enhanced with ML algorithms like the Extreme Learning Machine, to investigate and predict the bioactivities of pyrazole derivatives. physchemres.org These computational models can identify key molecular descriptors that correlate with a compound's efficacy, for instance, its antiproliferative potential against cancer cell lines. physchemres.orgresearchgate.net By analyzing these descriptors, scientists can design new molecules with improved biological functions. physchemres.org Molecular docking simulations, a key component of computer-aided drug design (CADD), are used to predict how these compounds bind to specific biological targets, such as the androgen receptor in prostate cancer or various protein kinases. physchemres.orgnih.gov This combined approach of QSAR, ML, and molecular docking allows for the high-throughput screening of virtual libraries of pyrazole derivatives, identifying promising candidates for further synthesis and experimental validation. physchemres.orgnih.gov

| AI/ML Application | Objective | Methodology | Key Findings | References |

| Anticancer Agent Design | To investigate and predict the antiproliferative activity of pyrazole derivatives against prostate cancer. | QSAR, Machine Learning (Extreme Learning Machine), Molecular Docking. | Identified key molecular descriptors for bioactivity; validated derivatives as promising anti-prostate cancer compounds. | physchemres.org |

| Kinase Inhibitor Design | To design potent inhibitors for Rearranged during Transfection (RET) kinase. | 3D-QSAR (CoMFA/CoMSIA), Molecular Docking, Molecular Dynamics. | Revealed crucial binding site residues and structural characteristics for designing new, highly active inhibitors. | nih.govnih.gov |

| Virtual Screening | To identify novel pyrazole-based compounds with desired biological activities. | Computational screening, molecular modeling, predictive algorithms. | Accelerates the identification of lead compounds for various therapeutic targets before laboratory synthesis. | mdpi.comresearchgate.net |

Exploration of Novel Synthetic Pathways

While traditional methods for pyrazole synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, remain valuable, the field is actively moving towards more efficient, sustainable, and versatile synthetic strategies. nih.gov The exploration of novel pathways is crucial for accessing a wider diversity of functionalized pyrazoles, including derivatives of this compound, under milder and more environmentally friendly conditions. nih.gov

Flow Chemistry: This technology is emerging as a powerful tool for pyrazole synthesis, offering enhanced control over reaction parameters, improved safety, and better scalability compared to conventional batch methods. galchimia.comdoaj.org Continuous-flow systems facilitate multistep syntheses, such as the preparation of 3,5-disubstituted pyrazoles from alkynes and hydrazine (B178648), without the need to isolate intermediates. rsc.org This approach allows for faster, cleaner, and more reproducible production. galchimia.com Copper-catalyzed cycloaddition reactions have also been successfully implemented in continuous flow, enabling the scalable production of 1,4-disubstituted pyrazoles. rsc.org

Green Chemistry: A significant trend is the development of "green" synthetic methods that use recyclable catalysts, eco-friendly solvents like water, and energy-efficient conditions. nih.gov For example, iron-catalyzed routes have been developed for the regioselective synthesis of substituted pyrazoles. nih.gov Researchers are also exploring solvent-free reactions and the use of magnetic nanoparticles as reusable catalysts to synthesize pyrazole derivatives, minimizing waste and environmental impact. umich.eduoiccpress.com

Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, offer high atom economy and operational simplicity. nih.gov Novel multicomponent processes, including those catalyzed by transition metals like titanium, are being investigated to create highly substituted pyrazoles from simple precursors like alkynes and nitriles. nih.gov

| Synthetic Strategy | Description | Advantages | Example | References |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a flask. | Enhanced safety, scalability, reproducibility, and speed; allows for integrated synthesis and purification. | Two-stage synthesis of pyrazoles from acetophenones and hydrazine in a continuous set-up. | galchimia.comdoaj.org |

| Green Synthesis | Utilizes eco-friendly reagents, solvents (e.g., water), and recyclable catalysts. | Reduced environmental impact, operational simplicity, high atom economy. | Synthesis of pyrano[2,3-c]pyrazoles using a reusable Fe3O4-based magnetic nanoparticle catalyst. | nih.govoiccpress.com |

| Multicomponent Reactions | Three or more reactants are combined in a one-pot reaction to form the final product. | High efficiency, atom economy, and access to complex molecules from simple starting materials. | Titanium-catalyzed coupling of alkynes, nitriles, and azobenzene (B91143) to form substituted pyrazoles. | nih.gov |

| [3+2] Cycloaddition | A reaction between a 1,3-dipole (like a diazo compound or nitrilimine) and a dipolarophile (like an alkyne). | High regioselectivity, mild reaction conditions, access to a wide range of substituted pyrazoles. | Synthesis of 3,4-diaryl-1H-pyrazoles from tosylhydrazones and nitroalkenes. | nih.govrsc.org |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms underlying pyrazole synthesis is critical for optimizing reaction conditions, controlling regioselectivity, and designing more efficient synthetic routes. Modern research combines advanced computational chemistry with experimental studies to elucidate these complex pathways.

Density Functional Theory (DFT) calculations have become an indispensable tool for studying the energetics of reaction pathways. nih.gov For instance, DFT has been used to analyze the multicomponent synthesis of pyrazoles, revealing the stability of key intermediates like diazatitanacyclohexadienes and the energy barriers associated with different reaction steps. nih.gov Such computational studies can explain observed experimental outcomes, such as the regioselectivity of cycloaddition reactions. rsc.org In cases of unexpected product formation, such as the synthesis of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole where a CHCl3 elimination occurs, computational theories like the Molecular Electron Density Theory (MEDT) can model the reaction pathway and explain why a particular product is favored kinetically and thermodynamically. nih.gov These theoretical insights guide synthetic chemists in refining their approaches to achieve desired products with higher yields and selectivity. nih.govnih.gov

| Investigated Mechanism | Methodology | Focus of Study | Key Insights | References |

| Multicomponent Pyrazole Synthesis | Density Functional Theory (DFT) | Elucidation of the catalytic cycle involving a titanium imido complex. | Identified stable intermediates and high energy barriers for certain pathways, explaining product distribution. | nih.gov |

| [3+2] Cycloaddition Reactions | DFT, 2D-NMR (NOESY, HMBC) | Determination of regioselectivity in the reaction between tosylhydrazones and nitroalkenes. | Confirmed that the observed regiochemistry is consistent with calculated transition state energies. | rsc.org |

| Formation of Nitro-Functionalized Pyrazoles | Molecular Electron Density Theory (MEDT), Experimental Analysis | Understanding the unexpected formation of a pyrazole via CHCl3 elimination instead of the expected pyrazoline. | The reaction proceeds with full regioselectivity, and the pyrazole is formed through a unique elimination process. | nih.gov |

| N-N Bond Coupling | Computational Chemistry | Investigating the mechanism of pyrazole formation via oxidatively induced N-N bond coupling. | Computed the reaction cycle and the stability of key diazatitanacyclohexadiene intermediates. | nih.gov |

Deepening Understanding of Biological Mechanisms of Action

While many pyrazole derivatives have demonstrated significant biological activity, future research aims to move beyond preliminary screening to a profound understanding of their molecular mechanisms of action. This involves identifying specific cellular targets and elucidating the precise molecular interactions that produce a therapeutic effect. Compounds related to this compound are known to interact with a variety of biological macromolecules.

A key area of focus is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov Pyrazole derivatives have been developed as inhibitors of targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). nih.govalrasheedcol.edu.iq Advanced research seeks to understand the structure-activity relationships (SAR) that govern the potency and selectivity of these inhibitors. For example, studies have shown that specific substitutions on the pyrazole ring can significantly enhance binding affinity and inhibitory activity against targets like VEGFR-2. nih.gov The ultimate goal is to design multi-target or highly selective inhibitors with improved efficacy and reduced side effects. nih.gov

| Biological Target Class | Specific Examples | Therapeutic Area | Mechanism Insight | References |

| Protein Kinases | EGFR, VEGFR-2, CDKs, BTK, BRAF | Cancer | Pyrazole derivatives act as competitive inhibitors, blocking the ATP-binding site and disrupting downstream signaling pathways. | nih.govalrasheedcol.edu.iq |

| Receptors | Cannabinoid CB1 Receptor, H2-Receptor | Obesity, Neurology | Compounds act as inverse agonists or agonists, modulating receptor activity to achieve a therapeutic effect. | nih.govmiddlebury.edu |

| Enzymes | Tubulin, Monoamine Oxidase (MAO) | Cancer, Neurological Disorders | Inhibition of tubulin polymerization arrests cell division; inhibition of MAO affects neurotransmitter levels. | nih.govnih.gov |

| DNA | - | Cancer | Some pyrazole derivatives can interact with DNA, leading to cytotoxic effects. | nih.gov |

Development of Next-Generation Materials

The unique structural and photophysical properties of the pyrazole scaffold make it an attractive building block for the development of advanced functional materials. rsc.orgresearchgate.net Research is increasingly focused on harnessing these properties to create novel sensors, optical devices, and other high-tech applications.

One of the most promising areas is the development of pyrazole-based chemosensors. rsc.org These are small organic molecules designed to detect specific ions or molecules through a change in color or fluorescence. rsc.orgnih.gov For instance, pyrazole derivatives have been engineered into highly selective and sensitive "turn-on" fluorescent sensors for metal ions such as Zn²⁺, Cd²⁺, and Fe³⁺. nih.govresearchgate.net The design of these sensors often involves coupling the pyrazole ring, which can act as a binding site, to a fluorophore. The binding of the target ion alters the electronic properties of the molecule, leading to a measurable change in its fluorescence emission. nih.gov

Furthermore, pyrazole derivatives containing electron-withdrawing groups, such as the nitro group in this compound, are being investigated for their nonlinear optical (NLO) properties. nih.gov NLO materials can alter the properties of light that passes through them and are essential for applications in telecommunications, optical computing, and photonics. The high hyperpolarizability (β₀) values calculated for some pyrazole derivatives suggest they are strong candidates for NLO applications. nih.gov

| Material Application | Key Property | Sensing/Detection Target | Principle of Operation | References |

| Fluorescent Chemosensors | Fluorescence ("Turn-on" or "Turn-off") | Metal cations (e.g., Al³⁺, Cu²⁺, Zn²⁺, Fe³⁺), Anions (e.g., CN⁻) | Binding of the analyte to the pyrazole-based probe induces a significant change in fluorescence intensity or wavelength. | rsc.orgnih.govnih.govresearchgate.net |

| Colorimetric Chemosensors | Change in UV-Vis Absorption | Metal cations (e.g., Al³⁺, Cu²⁺) | Complex formation between the sensor and the analyte results in a visible color change. | nih.gov |

| Nonlinear Optical (NLO) Materials | High molecular hyperpolarizability (β₀) | Not Applicable | The molecule's large dipole moment and charge transfer characteristics allow it to interact with light to produce NLO effects. | nih.gov |

Collaborative Research Initiatives

Progress in understanding and applying complex molecules like this compound is no longer the domain of a single scientific discipline. The challenges involved, from designing efficient syntheses to elucidating biological mechanisms and developing new materials, necessitate a highly collaborative and interdisciplinary approach.

Future breakthroughs will increasingly depend on initiatives that bring together experts from different fields. Synthetic organic chemists are needed to devise novel and efficient routes to new pyrazole derivatives. researchgate.net Computational chemists, using AI and molecular modeling, can predict the properties of these new molecules and guide synthetic efforts. eurasianjournals.comdntb.gov.ua Pharmacologists and molecular biologists are essential for evaluating the biological activities of these compounds and uncovering their mechanisms of action. nih.gov Finally, materials scientists are required to characterize the physical properties of these molecules and integrate them into new devices and technologies. rsc.org The research landscape is characterized by publications co-authored by individuals from diverse departments and institutions, reflecting the reality that synergistic collaboration is the key driver of innovation in modern chemical science. nih.govdntb.gov.ua

Q & A

Q. What are the standard synthetic routes for 1-(4-Nitrophenyl)-1H-pyrazole, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 1-bromo-4-nitrobenzene with pyrazole derivatives under prolonged heating (160 hours), yielding 42% product . Optimization strategies include adjusting solvent systems (e.g., THF/water mixtures), catalysts (e.g., copper sulfate for click chemistry), and temperature (e.g., 50°C for 16 hours in triazole hybrid synthesis) to improve yields to ~61% .

Q. How is this compound characterized experimentally?

Key characterization methods include:

- IR spectroscopy : Peaks at 1740 cm⁻¹ (C=O stretch) and 1366 cm⁻¹ (NO₂ symmetric stretch) confirm functional groups .

- NMR spectroscopy : Distinct ¹H NMR signals (e.g., δ 6.55 ppm for pyrazole protons) and ¹³C NMR peaks (e.g., 109.5 ppm for aromatic carbons) validate the structure .

- Melting point analysis : A sharp melting point (174°C) confirms purity .

Q. What are common derivatives of this compound, and how are they prepared?

Derivatives include triazole-pyrazole hybrids (e.g., 4-(4-methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole), synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Other derivatives, such as thiadiazole hybrids, are prepared by reacting hydrazinecarbothioamide with ketone intermediates .

Q. How is the compound screened for initial biological activity?

Biological evaluation involves:

- Antimicrobial assays : Disk diffusion or microbroth dilution against bacterial/fungal strains .

- Insecticidal activity : Contact toxicity tests on model organisms (e.g., Tribolium castaneum) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. For example, intramolecular interactions (e.g., C–H···O hydrogen bonds) and π-π stacking in pyrazole derivatives are resolved using SHELX software for refinement . Data collection at high resolution (e.g., 0.84 Å) ensures accurate bond-length and angle measurements .

Q. What computational methods are used to study reactivity and electronic properties?

- DFT calculations : Predict CH acidity, deprotonation sites, and metallation pathways. B3LYP/6-31G(d) basis sets model charge distribution and frontier molecular orbitals .

- Docking studies : Evaluate interactions with biological targets (e.g., antifungal enzymes) using AutoDock or Schrödinger Suite .

Q. How can contradictory synthesis yields (e.g., 42% vs. 61%) be analyzed?

Discrepancies arise from: